molecular formula C15H11FN2O4S B3060112 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid CAS No. 1708401-67-5

6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid

Cat. No.: B3060112
CAS No.: 1708401-67-5
M. Wt: 334.3
InChI Key: ZYNZMUDFZWRRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ⁶,1,2-benzothiadiazine-3-carboxylic acid is a benzothiadiazine derivative characterized by a bicyclic heterocyclic core structure fused with a benzene ring. The compound features two key substituents: a fluorine atom at position 6 and a 4-methylphenyl group at position 1. The 4,4-dioxo moiety in the benzothiadiazine core confers electron-withdrawing properties, while the fluorine and methylphenyl substituents modulate its electronic and steric interactions. Benzothiadiazine derivatives are pharmacologically significant, with applications in treating hypertension, diabetes, and viral infections, owing to their ability to interact with cellular membranes and modulate biological targets .

Properties

IUPAC Name

6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c1-9-2-5-11(6-3-9)18-12-7-4-10(16)8-13(12)23(21,22)14(17-18)15(19)20/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZMUDFZWRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)S(=O)(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126152
Record name 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708401-67-5
Record name 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708401-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-4,1,2-Benzothiadiazine-3-carboxylic acid, 6-fluoro-1-(4-methylphenyl)-, 4,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide and a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazine derivatives.

Scientific Research Applications

6-Fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzothiadiazine Derivatives

The interaction of benzothiadiazine derivatives with phospholipid membranes is critical for their therapeutic efficacy. Below, we compare the target compound with analogs based on substituent effects, membrane affinity, and hydrogen-bonding capacity, as inferred from molecular dynamics (MD) simulations of related derivatives .

Substituent Effects on Membrane Interactions

The substituent type (electron-donating or electron-withdrawing) significantly influences membrane affinity and localization. The study by [] tested four derivatives:

  • Electron-donating groups (EDGs): Methyl (-CH₃) and ethyl (-CH₂CH₃) substituents.
  • Electron-withdrawing groups (EWGs): Fluorine (-F) and trifluoromethyl (-CF₃) substituents.

Key Findings:

Membrane Affinity: EWGs (e.g., -F, -CF₃) exhibit stronger membrane interface affinity than EDGs due to enhanced dipole interactions with phospholipid headgroups .

Solvation Dynamics: Fluorinated derivatives alternate between transient water solvation and lipid binding (10–70 ns intervals), whereas EDG-substituted analogs remain partially solvated .

Hydrogen Bonding: Fluorine forms shorter hydrogen bonds (1.6–2.1 Å) with lipid/cholesterol chains compared to methyl/ethyl groups (2.1–2.5 Å), enhancing membrane retention .

Target Compound Analysis:

  • The 6-fluoro substituent (EWG) likely enhances membrane affinity and hydrogen-bond stability, aligning with trends observed for fluorinated derivatives in [].
  • The 4-methylphenyl group introduces steric bulk and moderate electron-donating effects via the methyl substituent. This may reduce membrane penetration depth compared to purely EWG-substituted analogs but could improve selectivity for cholesterol-rich membranes .

Structural and Functional Comparison Table

Compound Substituent Type (Position) Membrane Affinity (Relative) Hydrogen-Bond Length (Å) Solvation Behavior
Target Compound -F (6), -4-methylphenyl (1) High 1.6–2.1 (F) Transient solvation
Benzothiadiazine (Parent) None Moderate N/A Fully solvated
6-Fluoro-Benzothiadiazine -F (6) High 1.6–2.1 Alternating solvation/binding
1-Methyl-Benzothiadiazine -CH₃ (1) Low-Moderate 2.1–2.5 Partially solvated
1-Trifluoromethyl-Benzothiadiazine -CF₃ (1) Very High 1.6–2.0 Prolonged lipid binding

Implications for Drug Design

  • Fluorine Substitution: Enhances membrane retention and target engagement, as seen in the target compound’s predicted behavior.
  • Methylphenyl vs.
  • Synergistic Effects: The combination of EWG (-F) and bulky EDG (-4-methylphenyl) may optimize tissue-specific distribution, particularly in cholesterol-dense membranes (e.g., neuronal or hepatic tissues) .

Biological Activity

6-Fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid is a compound belonging to the benzothiadiazine class, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10FNO4S
  • Molecular Weight : 295.29 g/mol

The compound exhibits various biological activities primarily through the following mechanisms:

  • Anti-inflammatory Activity : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α production
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models. The results indicated a decrease in paw swelling and histological evidence of reduced synovial inflammation .
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli. This suggests potential for development as an antimicrobial agent .
  • Anticancer Potential : Research published in the Indian Journal of Heterocyclic Chemistry reported that derivatives of benzothiadiazine compounds showed significant cytotoxic effects on various cancer cell lines, with some derivatives inducing apoptosis through mitochondrial pathways .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldPurity
CyclizationH₂SO₄, 80°C, 6 h65%>90%
FluorinationSelectfluor®, DMF, 50°C72%95%

Basic: How is structural characterization performed for this compound?

Q. Key Techniques :

  • HPLC-PDA : Use a C18 column with a mobile phase of methanol/0.2 M NaH₂PO₄/0.4 M TBA hydroxide (5:1:2:3, pH 5.5) to assess purity .
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-F) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Common Pitfalls : Overlapping NMR signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can synthesis yield and purity be optimized?

Q. Methodological Approaches :

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and reaction time to identify optimal conditions (e.g., 70°C for fluorination improves yield by 15%) .
  • Purification : Use preparative HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) to isolate high-purity fractions (>98%) .
  • Impurity Profiling : Identify by-products (e.g., des-fluoro analogs) via LC-MS and adjust stoichiometry to suppress their formation .

Advanced: How to resolve contradictions in analytical data (e.g., conflicting NMR assignments)?

  • 2D NMR : Use HSQC to correlate ambiguous proton signals with carbon shifts (e.g., distinguishing C4 vs. C6 in the benzothiadiazine core) .
  • XRD Crystallography : Resolve stereochemical ambiguities; the 4-methylphenyl group adopts a planar conformation with the thiadiazine ring .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) .

Advanced: What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Fluoro Substituent : Critical for binding to ATP-binding cassette (ABC) transporters; removal reduces activity by >50% .
  • 4-Methylphenyl Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
  • Sulfonyl Group : Essential for protease inhibition (IC₅₀ = 12 nM vs. 85 nM for non-sulfonylated analogs) .

Q. SAR Table :

ModificationBiological Activity (IC₅₀)logP
6-Fluoro12 nM2.8
6-Hydrogen85 nM2.1
4-Ethylphenyl18 nM3.2

Advanced: How does this compound interact with biological targets?

  • Enzyme Inhibition : Binds to the active site of dihydroorotate dehydrogenase (DHODH) via H-bonding with Arg136 and π-stacking with Phe62 .
  • Cellular Uptake : Accumulates in lysosomes due to pH-dependent protonation (pKa ~4.2) .
  • Metabolic Stability : Resists CYP3A4-mediated oxidation (t₁/₂ > 6 h in microsomal assays) .

Advanced: What computational tools are used to model its interactions?

  • Molecular Docking : AutoDock Vina with DHODH (PDB: 1D3G) identifies key binding poses .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • QSAR Models : Predict logD and solubility using MOE descriptors (polar surface area = 85 Ų) .

Advanced: How to assess its stability under varying pH and temperature?

  • Forced Degradation Studies :
    • Acidic Conditions : 0.1 M HCl, 40°C → 20% degradation in 24 h (HPLC monitoring) .
    • Oxidative Stress : 3% H₂O₂ → sulfonyl group oxidation forms sulfonic acid byproducts .
  • Storage Recommendations : Stable at -20°C in amber vials (no degradation after 6 months) .

Advanced: How do substituent variations impact its physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase solubility in polar solvents (DMSO > H₂O) but reduce membrane permeability .
  • Halogen Substitutions (e.g., -Cl) : Enhance metabolic stability but may increase cytotoxicity (CC₅₀ = 45 μM vs. 82 μM for -F) .

Q. Comparative Data :

SubstituentSolubility (mg/mL)logPCytotoxicity (CC₅₀, μM)
-F0.122.882
-Cl0.083.145
-OCH₃0.252.395

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid
Reactant of Route 2
6-fluoro-1-(4-methylphenyl)-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.